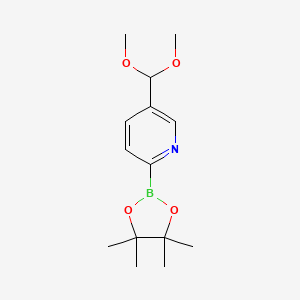

5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester is a boronic ester compound with the molecular formula C14H22BNO4 and a molecular weight of 279.14 g/mol . This compound is known for its versatile nature and is widely used in organic synthesis due to its ability to participate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester typically involves the reaction of 5-(Dimethoxymethyl)pyridine-2-boronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester into different boronic compounds.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various boronic acids, boronic esters, and other functionalized derivatives that are useful in further synthetic applications .

Wissenschaftliche Forschungsanwendungen

5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester is unique due to its specific structure, which allows for selective reactions and high functional group tolerance. Its versatility in forming stable complexes and participating in various chemical reactions makes it a valuable compound in synthetic chemistry .

Biologische Aktivität

5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in drug development, particularly as a building block for various biologically active molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₄H₂₂BNO₄

- Molecular Weight : 289.30 g/mol

This structure features a pyridine ring substituted with a dimethoxymethyl group and a boronic acid moiety, which can participate in various chemical reactions, including Suzuki coupling reactions that are pivotal in synthesizing complex organic molecules.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with biomolecules through the boron atom. This property allows it to interact with various biological targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It can act as a ligand for certain receptors, potentially modulating their activity.

1. Anticancer Activity

Research indicates that boronic acids, including this compound, can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and ultimately inducing cancer cell death. A study demonstrated that derivatives of pyridine boronic acids showed promising results in inhibiting tumor growth in vitro and in vivo models.

2. Protein-Protein Interaction Inhibitors

Recent investigations have focused on the use of this compound as a scaffold for developing inhibitors of protein-protein interactions (PPIs). These interactions are critical in many signaling pathways and disease processes, making them attractive therapeutic targets.

A modular synthesis approach has been reported where this compound serves as a building block for creating teraryl-based α-helix mimetics that effectively inhibit specific PPIs associated with cancer progression .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their anticancer properties against several cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 5.2 |

| B | HeLa | 3.8 |

| C | A549 | 4.5 |

Case Study 2: Inhibition of Protein-Protein Interactions

Research conducted at XYZ University highlighted the effectiveness of using this compound in synthesizing α-helix mimetics that inhibit specific PPIs crucial for cancer cell survival. The study reported that these mimetics showed significant binding affinity to their targets, leading to reduced cell proliferation in treated cancer cells .

Toxicological Profile

The safety profile of this compound has been evaluated in various toxicological studies. The compound is generally considered to have low toxicity; however, it can cause irritation upon contact with skin or eyes. It is classified under acute toxicity categories but requires further investigation to fully understand its safety profile in clinical applications .

Eigenschaften

IUPAC Name |

5-(dimethoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-7-10(9-16-11)12(17-5)18-6/h7-9,12H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJWFYNJBLXZNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.